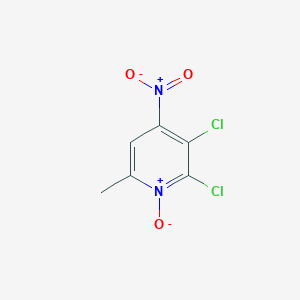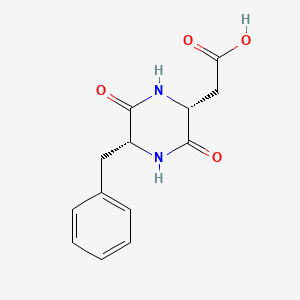
4-Iodo-5-methyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine typically involves the iodination of 5-methyl-2-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, copper(I) iodide as a catalyst.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-Azido-5-methyl-2-(trifluoromethyl)pyridine, 4-Cyano-5-methyl-2-(trifluoromethyl)pyridine.
Oxidation: 4-Iodo-5-carboxy-2-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-2-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
4-Iodo-5-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
- 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-iodo-5-methylpyridine
Comparison: 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications where these unique characteristics are advantageous .
Propiedades
Fórmula molecular |
C7H5F3IN |
|---|---|
Peso molecular |
287.02 g/mol |
Nombre IUPAC |
4-iodo-5-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3 |
Clave InChI |
CZVQBFZFLXESGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)



![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)






![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)

